3-bromo-N-[1-(oxan-4-yl)azetidin-3-yl]benzamide
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Overview
Description
3-bromo-N-[1-(oxan-4-yl)azetidin-3-yl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromine atom, an oxane ring, and an azetidine ring attached to a benzamide core. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[1-(oxan-4-yl)azetidin-3-yl]benzamide typically involves multiple stepsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and nucleophilic substitution reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-[1-(oxan-4-yl)azetidin-3-yl]benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF or THF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
3-bromo-N-[1-(oxan-4-yl)azetidin-3-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-bromo-N-[1-(oxan-4-yl)azetidin-3-yl]benzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The bromine atom and the azetidine ring may play crucial roles in binding to these targets, thereby modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-bromo-1-(oxan-2-yl)-1H-pyrazole: Shares the bromine and oxane components but differs in the presence of a pyrazole ring.
3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides: Contains a similar bromine atom but has different substituents and ring structures.
Uniqueness
3-bromo-N-[1-(oxan-4-yl)azetidin-3-yl]benzamide is unique due to its combination of an oxane ring and an azetidine ring attached to a benzamide core. This structural arrangement provides distinct chemical and biological properties that are not observed in the similar compounds listed above .
Properties
Molecular Formula |
C15H19BrN2O2 |
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Molecular Weight |
339.23 g/mol |
IUPAC Name |
3-bromo-N-[1-(oxan-4-yl)azetidin-3-yl]benzamide |
InChI |
InChI=1S/C15H19BrN2O2/c16-12-3-1-2-11(8-12)15(19)17-13-9-18(10-13)14-4-6-20-7-5-14/h1-3,8,13-14H,4-7,9-10H2,(H,17,19) |
InChI Key |
WEGDDVAHLLINPE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1N2CC(C2)NC(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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